molecular formula C19H21NO4S2 B2561092 4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 578750-24-0

4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2561092
CAS No.: 578750-24-0
M. Wt: 391.5
InChI Key: YJCMAVAYDZUHAO-UHFFFAOYSA-N
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Description

4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents for oxidative stress and inflammatory diseases. This benzamide derivative features a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety, a key structural component identified in a class of bis-sulfone compounds known to act as non-electrophilic activators of the NRF2 signaling pathway . The activation of NRF2 initiates a protective transcriptional program against oxidative insult, a key pathological feature in a range of conditions including autoimmune and neurodegenerative diseases . The specific molecular architecture of this compound, integrating an allyloxy-benzamide group and a thiophen-2-ylmethyl substituent, positions it as a valuable chemical tool for investigating alternative mechanisms to modulate the KEAP1-NRF2 interaction without relying on direct electrophilic modification . Research into analogs has demonstrated that such structures can inhibit phosphoglycerate kinase 1 (PGK1), leading to the accumulation of metabolic byproducts that subsequently activate NRF2, thereby promoting cellular survival in models of oxidative challenge . This mechanism offers a potential strategy for inducing cytoprotective effects without the cytotoxicity often associated with electrophilic NRF2 activators . Consequently, this compound is provided for research use to further explore the intricacies of the NRF2 pathway, to develop non-cytotoxic therapeutic interventions for chronic inflammatory diseases, and to study the pharmacological implications of PGK1 modulation.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-2-10-24-17-7-5-15(6-8-17)19(21)20(13-18-4-3-11-25-18)16-9-12-26(22,23)14-16/h2-8,11,16H,1,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCMAVAYDZUHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide ()

  • Key Differences: Hexyloxy vs. 4-Isopropylbenzyl vs. Thiophen-2-ylmethyl: The isopropylbenzyl group is a bulky, purely aliphatic/aromatic substituent, whereas the thiophen-2-ylmethyl group introduces a sulfur-containing heteroaromatic ring, which may engage in π-π stacking or hydrogen bonding.

Compound B : (S)-2-(Allyloxy)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide ()

  • Key Differences :
    • Hydroxyalkyl vs. Tetrahydrothiophene-dioxide : The hydroxyalkyl group increases polarity and hydrogen-bonding capacity, contrasting with the sulfone-containing tetrahydrothiophene, which offers rigidity and electron-withdrawing effects.

Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Key Differences: Triazole-thione vs.

Physicochemical Properties

Property Target Compound Compound A (Hexyloxy) Compound B (Hydroxyalkyl)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.8 (higher lipophilicity) ~1.9 (high polarity)
Solubility (aq.) Low (sulfone reduces solubility) Very low (long alkyl chain) Moderate (polar hydroxy group)
Tautomerism Absent Absent Absent

Spectral Data Comparison

Spectral Feature Target Compound (IR/NMR) Compound A () Compound C ()
C=O Stretch (IR) 1663–1682 cm⁻¹ (benzamide carbonyl) Not reported Absent (triazole derivatives)
S=O Stretch (IR) 1247–1255 cm⁻¹ (sulfone) Similar range 1243–1258 cm⁻¹ (sulfonyl)
1H-NMR (Allyloxy) δ 4.5–5.2 (allyl protons) δ 0.8–1.6 (hexyl protons) N/A (no allyl group)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide, and what reaction steps are critical?

  • Methodological Answer : The synthesis involves sequential amide coupling and functionalization. A typical approach includes:

Amide Formation : Reacting 4-(allyloxy)benzoyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine under Schotten-Baumann conditions (e.g., Na₂CO₃ in dichloromethane/water biphasic system) to form the primary amide.

N-Alkylation : Introducing the thiophen-2-ylmethyl group via alkylation using thiophene-2-carbaldehyde and a reducing agent (e.g., NaBH₃CN) in acetonitrile.

  • Key Considerations : Ensure anhydrous conditions for alkylation to prevent hydrolysis. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with hexane/EtOAc) is recommended .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodological Answer :

  • Thermal Stability : Differential Scanning Calorimetry (DSC) studies on analogous anomeric amides indicate decomposition above 150°C. Store at –20°C under inert gas (argon) to minimize degradation .
  • Moisture Sensitivity : The sulfone (1,1-dioxidotetrahydrothiophene) moiety may hydrolyze under acidic/basic conditions. Use desiccants (e.g., molecular sieves) in storage vials .
  • Light Sensitivity : Shield from UV light to prevent allyloxy group isomerization. Use amber glassware .

Q. What standardized assays are used to evaluate mutagenicity, and how does this compound compare to similar derivatives?

  • Methodological Answer :

  • Ames II Testing : Conduct bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver homogenate). For analogous N-acyloxy-N-alkoxyamides, mutagenicity correlates with electron-deficient aromatic rings. This compound’s trifluoromethyl and sulfone groups may reduce mutagenic potential compared to nitro-substituted analogs .
  • Positive Control : Compare to benzyl chloride (low mutagenicity benchmark) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT, e.g., B3LYP/6-31G*) to model transition states for amide coupling and alkylation. Focus on steric hindrance from the thiophen-2-ylmethyl group.
  • In Silico Screening : Apply ICReDD’s workflow to predict optimal solvents (e.g., acetonitrile vs. DMF) and catalysts (e.g., NaH vs. K₂CO₃) by analyzing electron-density maps and Fukui indices .
  • Validation : Cross-reference computed activation energies with experimental yields .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts during alkylation)?

  • Methodological Answer :

  • Mechanistic Analysis : Use LC-MS to identify byproducts (e.g., over-alkylation or sulfone oxidation). For N-alkylation competing with O-alkylation, adjust stoichiometry (limit aldehyde to 1.1 equiv.) .
  • Kinetic Studies : Perform time-resolved NMR to monitor intermediate formation. If thiophene ring opening occurs, switch to milder reductants (e.g., NaBH(OAc)₃) .

Q. How can biological activity be systematically profiled against kinase or GPCR targets?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., JAK2) and GPCRs (e.g., adenosine A2A) due to the thiophene moiety’s π-stacking potential.
  • Assay Design :

Enzyme Inhibition : Use fluorescence polarization assays with ATP-competitive probes.

Cell-Based Assays : Measure cAMP accumulation (GPCR activity) in HEK293 cells transfected with target receptors.

  • SAR Analysis : Compare with analogs (e.g., replacing tetrahydrothiophene sulfone with morpholine) to identify critical pharmacophores .

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